molecular formula C11H15NO2S B174404 methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 184174-81-0

methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B174404
CAS No.: 184174-81-0
M. Wt: 225.31 g/mol
InChI Key: BDPLKEMLVDUYRR-UHFFFAOYSA-N
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Scientific Research Applications

CL-112648 has a wide range of scientific research applications, including:

Safety and Hazards

The safety information available indicates that this compound may be an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Mechanism of Action

CL-112648 exerts its effects by inhibiting phospholipase C activation. This enzyme plays a crucial role in the hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate inositol trisphosphate and diacylglycerol, which are important secondary messengers in cell signaling pathways. By inhibiting this enzyme, CL-112648 disrupts the signaling cascade, leading to various biological effects .

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . This interaction can modulate various cellular processes, including cell growth and differentiation.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For instance, the compound’s interaction with kinases can inhibit their activity, thereby modulating cell signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing inflammation and modulating cell signaling pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. For instance, the compound can inhibit certain metabolic enzymes, leading to changes in the levels of metabolites involved in energy production and cellular respiration . These interactions can have significant effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. This distribution is essential for the compound’s ability to interact with its target biomolecules and exert its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its function. The compound is directed to specific cellular compartments by targeting signals and post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular respiration and energy production. This localization is essential for the compound’s ability to exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-112648 involves several steps. The key intermediate is 3-methoxyestra-1,3,5(10)-trien-17-ylamine, which is reacted with 1H-pyrrole-2,5-dione in the presence of a suitable base to form the final product. The reaction is typically carried out in an organic solvent such as methylene chloride or chloroform .

Industrial Production Methods

Industrial production of CL-112648 follows similar synthetic routes but on a larger scale. The compound is synthesized in bulk using high-purity reagents and solvents. The reaction conditions are optimized to ensure maximum yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

CL-112648 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CL-112648 is unique due to its high selectivity and potency as a phospholipase C inhibitor. It has been shown to be effective at very low concentrations, making it a valuable tool in scientific research .

Properties

IUPAC Name

methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-14-11(13)9-7-5-3-2-4-6-8(7)15-10(9)12/h2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPLKEMLVDUYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184174-81-0
Record name methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
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